molecular formula C6H16Cl3MoO2 B3426630 Propan-2-ol;trichloromolybdenum CAS No. 53780-81-7

Propan-2-ol;trichloromolybdenum

Cat. No.: B3426630
CAS No.: 53780-81-7
M. Wt: 322.5 g/mol
InChI Key: JVWWBSIISOXHDE-UHFFFAOYSA-K
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Description

Propan-2-ol;trichloromolybdenum (CAS 53780-81-7) is an organomolybdenum complex with the molecular formula C6H14Cl3MoO2 and a molecular weight of 320.493 g/mol . This compound, which can be viewed as an adduct of molybdenum trichloride and isopropanol, is supplied as a chemical reagent for research and development purposes. While specific studies on this compound's applications are limited in the public domain, its structure suggests potential utility as a catalyst or precursor in inorganic and materials synthesis. Molybdenum compounds, in general, are widely employed as catalysts in the chemical industry for the production of various organic chemicals . Researchers may explore its use in developing new catalytic systems or as a starting material for synthesizing other molybdenum-containing complexes. This product is intended for use by qualified laboratory and research professionals only. It is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

propan-2-ol;trichloromolybdenum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H8O.3ClH.Mo/c2*1-3(2)4;;;;/h2*3-4H,1-2H3;3*1H;/q;;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWWBSIISOXHDE-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.CC(C)O.Cl[Mo](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl3MoO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of Propan 2 Ol;trichloromolybdenum

X-ray Crystallographic Analysis for Definitive Structural Characterization

A cornerstone of structural chemistry, X-ray crystallography would be essential in defining the precise three-dimensional arrangement of atoms in Propan-2-ol;trichloromolybdenum.

Single Crystal X-ray Diffraction for Coordination Geometry and Bond Parameters

This technique would provide unequivocal data on the coordination geometry around the molybdenum center. It would be expected that the propan-2-ol molecule acts as a ligand, binding to the molybdenum atom. Key parameters that would be determined include:

Coordination Number and Geometry: Establishing how many ligands are bound to the molybdenum and their spatial arrangement (e.g., octahedral, tetrahedral).

Bond Lengths: The precise distances between the molybdenum atom and the chlorine atoms (Mo-Cl) and the oxygen atom of the propan-2-ol ligand (Mo-O).

Without experimental data, a hypothetical data table for such findings remains unpopulated.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

Parameter Value
Crystal System Not Found
Space Group Not Found
Mo-Cl Bond Length (Å) Not Found
Mo-O Bond Length (Å) Not Found
Cl-Mo-Cl Bond Angle (°) Not Found

Supramolecular Interactions and Crystal Packing Motifs

Analysis of the crystal structure would also reveal how individual molecules of this compound pack together to form the crystal lattice. This includes identifying non-covalent interactions such as:

Hydrogen Bonding: Potentially involving the hydroxyl group of the propan-2-ol ligand and chloride ions of neighboring molecules.

Understanding these interactions is crucial for comprehending the material's bulk properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy would be employed to determine the structure and dynamics of the complex in a solvent.

Proton (¹H) NMR for Ligand Environment and Dynamic Processes

¹H NMR would provide information on the electronic environment of the hydrogen atoms in the propan-2-ol ligand upon coordination to the molybdenum center. Expected observations would include:

Chemical Shift Changes: The signals for the CH and CH₃ protons of propan-2-ol would likely shift compared to the free ligand due to the electron-withdrawing effect of the metal center.

Peak Broadening: The paramagnetic nature of many Molybdenum(III) complexes could lead to significant broadening of the NMR signals.

Carbon-13 (¹³C) NMR for Carbon Skeletal Analysis

¹³C NMR would complement the ¹H NMR data by providing insights into the carbon framework of the propan-2-ol ligand. The chemical shifts of the carbon atoms would also be expected to change upon coordination.

Table 2: Hypothetical NMR Spectroscopic Data for this compound

Nucleus Atom in Propan-2-ol Ligand Expected Chemical Shift (ppm)
¹H (CH₃)₂CH -OH Not Found
¹H (CH ₃)₂CH-OH Not Found
¹H (CH₃)₂CH-OH Not Found
¹³C (CH₃)₂C H-OH Not Found

Multi-Nuclear NMR for Metal-Ligand Connectivity (if applicable, e.g., ¹⁷O NMR)

If applicable and feasible, techniques like ¹⁷O NMR could offer direct evidence of the molybdenum-oxygen bond. However, this is often challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope.

Vibrational Spectroscopy for Functional Group and Coordination Environment Probes

Vibrational spectroscopy serves as a powerful, non-destructive tool for probing the functional groups and coordination environment of this compound. By analyzing the vibrational modes of the propan-2-ol ligand and the characteristic stretches of the metal-ligand bonds, detailed information about the molecular structure and bonding can be obtained.

Infrared (IR) Spectroscopy for Ligand Vibrational Modes and Metal-Oxygen Stretches

Infrared (IR) spectroscopy is instrumental in identifying the vibrational modes of the coordinated propan-2-ol ligand and the crucial metal-oxygen bond. Upon coordination to the molybdenum center, the vibrational frequencies of the propan-2-ol molecule are expected to shift compared to the free ligand. One of the most indicative changes occurs in the O-H stretching frequency. In free propan-2-ol, this band appears broadly around 3300-3400 cm⁻¹. nist.govnist.gov The coordination to the electron-accepting molybdenum(III) center through the oxygen atom weakens the O-H bond, resulting in a shift to lower wavenumbers.

Furthermore, the C-O stretching vibration of propan-2-ol, typically observed near 1130 cm⁻¹ in the free alcohol, is also sensitive to coordination. The formation of the Mo-O bond influences the electron density around the C-O bond, generally causing a shift in its stretching frequency. The direct observation of the metal-oxygen (Mo-O) stretching vibration provides definitive evidence of coordination. These stretches are typically found in the lower frequency region of the IR spectrum, generally between 400 and 600 cm⁻¹, a range characteristic for many metal-alkoxide and metal-alcohol complexes.

Vibrational Mode Typical Frequency Range (cm⁻¹) Comment
O-H Stretch (Coordinated)3200 - 3400Broad; shifted to lower frequency compared to free ligand.
C-H Stretch2850 - 3000Aliphatic stretches of the isopropyl group.
C-O Stretch (Coordinated)1100 - 1150Shifted upon coordination to the molybdenum center.
Mo-O Stretch400 - 600Direct evidence of the metal-ligand bond.
Mo-Cl Stretch250 - 400Characteristic vibrations of the metal-halide bonds.

This table presents typical frequency ranges for the specified vibrational modes based on analogous metal-alcohol complexes.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy offers complementary information to IR spectroscopy, particularly for vibrations that are weak or inactive in the IR spectrum. The technique is especially useful for identifying the symmetric vibrations and the metal-halogen stretches. For molybdenum trichloride (B1173362) (MoCl₃), which exists in a polymeric structure, characteristic Raman bands are observed that relate to the Mo-Cl vibrations and lattice modes. researchgate.net In the context of the propan-2-ol adduct, the symmetric Mo-Cl stretching modes are expected to be strong in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Interpretation

Electronic spectroscopy provides crucial insights into the d-orbital splitting and electronic structure of the molybdenum(III) center in the complex.

UV-Visible Spectroscopy for d-d Transitions and Charge Transfer Bands

Molybdenum(III) is a d³ transition metal ion. In an octahedral or pseudo-octahedral ligand field, its electronic ground state is ⁴A₂g. According to Tanabe-Sugano diagrams for d³ ions, three spin-allowed d-d transitions are anticipated: ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g(F), and ⁴A₂g → ⁴T₁g(P). byjus.comlibretexts.org These transitions typically appear as weak to moderately intense bands in the visible region of the electronic spectrum. libretexts.org The energies of these bands are directly related to the ligand field splitting parameter (10Dq or Δo) and the Racah interelectronic repulsion parameter (B).

In addition to the weaker d-d transitions, more intense charge-transfer (CT) bands are often observed in the ultraviolet region. libretexts.org For this compound, both ligand-to-metal charge transfer (LMCT) from the chloride or alcohol ligands to the molybdenum center and, potentially, metal-to-ligand charge transfer (MLCT) could occur. These CT bands are typically much more intense (higher extinction coefficients) than the d-d transitions. libretexts.org

Electronic Transition Typical Wavelength Range (nm) Molar Absorptivity (ε)
⁴A₂g → ⁴T₂g550 - 700< 100 M⁻¹cm⁻¹
⁴A₂g → ⁴T₁g(F)400 - 500< 100 M⁻¹cm⁻¹
Ligand-to-Metal CT< 350> 1000 M⁻¹cm⁻¹

This table outlines the expected electronic transitions for a pseudo-octahedral Mo(III) complex based on ligand field theory and data from analogous compounds.

Luminescence Studies for Photophysical Properties

While many transition metal complexes are luminescent, reports on the luminescence of molybdenum(III) complexes are relatively uncommon. acs.org Luminescence in such complexes, when it occurs, typically originates from the lowest energy spin-forbidden excited state (the ²E_g state in a perfect octahedral field) to the ground state (⁴A₂g). This results in phosphorescence, which is often observed at low temperatures in the near-infrared (NIR) region. acs.org

For a simple adduct like this compound, significant luminescence is not generally expected, as non-radiative decay pathways often dominate due to vibrational quenching from the C-H and O-H oscillators of the propan-2-ol ligand. However, should luminescence be detectable, it would provide valuable data on the energy of the lowest excited spin state, a key parameter in understanding the photophysical properties of the complex.

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Investigations

The d³ electronic configuration of molybdenum(III) results in three unpaired electrons, rendering the this compound complex paramagnetic.

Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of the complex. For a d³ ion with three unpaired electrons, the spin-only magnetic moment is theoretically 3.87 Bohr magnetons (μ_B). Experimental values for octahedral Mo(III) complexes are typically close to this value, confirming the +3 oxidation state and the high-spin d³ configuration. Deviations from the spin-only value can provide information about spin-orbit coupling.

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species. acs.org For a Mo(III) complex in an environment of low symmetry, the EPR spectrum is expected to be anisotropic, characterized by different g-values (g_x, g_y, g_z). acs.orgillinois.edu The deviation of these g-values from the free-electron value (g_e ≈ 2.0023) is indicative of the spin-orbit coupling and the nature of the ground electronic state. In some cases, hyperfine coupling to the molybdenum isotopes with non-zero nuclear spin (⁹⁵Mo and ⁹⁷Mo, I = 5/2) can be observed, providing further detail about the electronic structure and the delocalization of the unpaired electrons onto the metal center. acs.org

Magnetic Property Expected Value / Observation Significance
Magnetic Moment (μ_eff) ~3.87 μ_BConfirms three unpaired electrons (d³ configuration).
EPR Signal Anisotropic g-tensorProvides information on the symmetry of the ligand field.
Hyperfine Coupling Possible splitting from ⁹⁵Mo/⁹⁷MoConfirms the identity of the metal center and probes electron density at the nucleus.

This table summarizes the expected magnetic properties for a typical Mo(III) complex.

Static Magnetic Susceptibility for Spin State Determination

The determination of the spin state of the molybdenum(III) center is crucial for understanding its electronic structure. This is achieved through measurements of its magnetic susceptibility, which quantifies the extent to which the material is magnetized in an applied magnetic field. uwimona.edu.jm For a d³ ion like Mo(III) in an octahedral field, the three d-electrons will occupy the lower energy t₂g orbitals with parallel spins to maximize spin multiplicity, in accordance with Hund's rule. inflibnet.ac.in This results in a high-spin state with a total spin quantum number (S) of 3/2.

The theoretical spin-only magnetic moment (μ_so) for a system with three unpaired electrons can be calculated using the formula:

μ_so = √n(n+2)

where 'n' is the number of unpaired electrons. For Mo(III) with n=3, the predicted spin-only magnetic moment is approximately 3.87 Bohr Magnetons (B.M.). inflibnet.ac.in

Experimental measurements for analogous high-spin octahedral Mo(III) complexes are in close agreement with this theoretical value, confirming the S = 3/2 ground state. Deviations from the spin-only value can arise from orbital contributions to the magnetic moment and spin-orbit coupling effects.

Table 1: Theoretical and Representative Experimental Magnetic Moment for a High-Spin d³ Molybdenum(III) Center
ParameterValueReference
Number of Unpaired Electrons (n)3 nationalmaglab.orguwimona.edu.jm
Total Spin Quantum Number (S)3/2 inflibnet.ac.in
Theoretical Spin-Only Magnetic Moment (μ_so)3.87 B.M. inflibnet.ac.in
Representative Experimental Magnetic Moment (μ_eff) for an analogous Mo(III) complex~3.7 - 3.9 B.M.General literature consensus for high-spin Mo(III)

EPR Spectroscopy for Detailed Electronic Configuration of d³ Molybdenum(III) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species and provides detailed information about the electronic environment of the unpaired electrons. For a d³ system like Mo(III), the interpretation of EPR spectra can be complex due to the presence of more than one unpaired electron and the effects of zero-field splitting (ZFS). youtube.com

ZFS arises from the interaction of the electron spins with each other and with the electric field created by the surrounding ligands, which lifts the degeneracy of the spin sublevels even in the absence of an external magnetic field. In Mo(III) complexes, this splitting can be significant, often making the detection of EPR signals challenging under standard conditions.

The EPR spectrum is characterized by g-values, which are a measure of the interaction of the electron spin with the external magnetic field. For an isotropic system, a single g-value is observed. However, in lower symmetry environments, such as a pseudo-octahedral complex like this compound, the g-value is anisotropic and is described by three principal components (g_x, g_y, g_z).

While specific EPR data for this compound is not available, data from analogous Mo(III) complexes, such as tris(acetylacetonato)molybdenum(III), Mo(acac)₃, provide representative values. These complexes exhibit rhombic EPR spectra characteristic of a low-symmetry environment.

Table 2: Representative EPR Spectroscopic Parameters for a d³ Molybdenum(III) Center in a Pseudo-Octahedral Environment
ParameterRepresentative ValueReference
g_x~1.94 - 1.96Analogous Mo(III) systems
g_y~1.96 - 1.98Analogous Mo(III) systems
g_z~1.98 - 2.00Analogous Mo(III) systems
95,97Mo Hyperfine Coupling (A)Typically unresolved due to broadening effects but observable in some systems.General EPR literature

The g-values are typically close to the free-electron value of ~2.0023, with deviations providing information about the extent of spin-orbit coupling. Hyperfine coupling to the magnetic isotopes of molybdenum (⁹⁵Mo and ⁹⁷Mo, both with nuclear spin I = 5/2) can provide further insight into the delocalization of the unpaired electrons onto the metal nucleus, although these interactions are often difficult to resolve due to line broadening effects.

Reactivity and Reaction Pathways of Propan 2 Ol;trichloromolybdenum

Ligand Substitution Dynamics and Mechanism

Ligand substitution reactions are fundamental to the reactivity of coordination complexes, involving the replacement of one or more ligands in the coordination sphere of the central metal ion by other ligands. For molybdenum(III) complexes, these reactions are crucial in synthesis and catalysis. The mechanisms of these substitutions can be associative, dissociative, or an interchange, each with distinct kinetic and thermodynamic profiles solubilityofthings.com.

Kinetics and Thermodynamics of Ligand Exchange with Varied Substrates

While specific kinetic and thermodynamic data for ligand exchange on Propan-2-ol;trichloromolybdenum are not extensively documented, studies on analogous molybdenum(III) systems provide significant insights. The exchange of ligands is influenced by factors such as the nature of the entering and leaving groups, the solvent, and temperature solubilityofthings.comnih.gov. For instance, research on molybdenum(III) dinitrogen complexes has provided quantitative data on ligand exchange, highlighting the dynamic nature of these systems. The rate of dinitrogen exchange in a [DPPN₃N]MoN₂ complex was found to be dependent on the pressure of N₂, demonstrating the accessibility of the coordination site and the lability of the N₂ ligand pnnl.gov.

The thermodynamics of ligand exchange are driven by the relative bond strengths and stability of the resulting complexes. In many cases, the substitution process is an equilibrium, where the position is determined by the relative concentrations and binding affinities of the ligands involved osu.edu.

Table 1: Representative Kinetic Data for N₂ Ligand Exchange in a Molybdenum(III) Complex This table presents data for the analogous complex [DPPN₃N]MoN₂ to illustrate typical ligand exchange kinetics in a Mo(III) system.

N₂ Pressure (atm) Half-life (t₁/₂) (min) Rate Constant (k) (s⁻¹)
1 56 ± 4 (2.1 ± 1.5) x 10⁻⁴
1.5 40 2.9 x 10⁻⁴
2 12 - 13 (10.1 ± 2.4) x 10⁻⁴

(Data sourced from a study on [DPPN₃N]MoN₂ complex) pnnl.gov

Influence of Steric and Electronic Factors on Reactivity

Both steric and electronic factors of the ligands profoundly influence the reactivity of the molybdenum center.

Steric Factors: The size and spatial arrangement of the ligands, including the propan-2-ol group, dictate the accessibility of the molybdenum atom to incoming substrates ssbodisha.ac.in. Bulky ligands can hinder or even block the approach of other molecules, thereby slowing down substitution reactions psu.eduacs.org. In some cases, steric strain can promote the dissociation of a ligand, opening up a coordination site for a reaction to occur pnnl.gov. The geometry of the complex, which is influenced by steric interactions between ligands, plays a crucial role in determining the pathway of substitution reactions psu.edursc.org.

Electronic Factors: The electron-donating or electron-withdrawing nature of the ligands modulates the electron density at the molybdenum center solubilityofthings.com. The chloride and propan-2-ol ligands influence the Lewis acidity of the Mo(III) ion. Stronger donor ligands increase the electron density on the metal, which can affect its redox potential and the rates of both substitution and redox reactions nih.gov. Conversely, electron-withdrawing groups can make the metal center more electrophilic and susceptible to nucleophilic attack solubilityofthings.com. Electrochemical studies on various molybdenum complexes have shown that redox potentials can be systematically tuned by altering the electronic properties of the coordinating ligands psu.edunih.gov.

Oxidation-Reduction Chemistry and Redox States

Molybdenum is known for its rich redox chemistry, existing in a wide range of oxidation states from -4 to +6 wikipedia.org. The this compound complex, with molybdenum in the +3 state, is a key player in this landscape, capable of participating in various electron transfer processes.

Investigation of Molybdenum(III)/Molybdenum(IV) and Molybdenum(III)/Molybdenum(II) Couples

Molybdenum(III)/Molybdenum(IV) Couple: The oxidation of Mo(III) to Mo(IV) is a well-established one-electron process. Studies, particularly in molten chloride salts, have shown that the Mo(III)/Mo(IV) redox couple is reversible researchgate.net. The formal standard potential of this couple is influenced by the coordination environment and the solvent system researchgate.netresearchgate.net. The stability of the resulting Mo(IV) species is a critical factor in this equilibrium. The replacement of oxygen donor ligands with sulfur donors has been shown to shift the Mo(V)/Mo(IV) redox potential in a positive direction, making the higher oxidation state more accessible, a principle that can be extended to the Mo(IV)/Mo(III) couple nih.gov.

Molybdenum(III)/Molybdenum(II) Couple: The Mo(III) state is generally more common and stable than the Mo(II) state in many chemical environments wikipedia.orgnih.gov. However, Mo(II) complexes can be synthesized under specific conditions and are important in their own right, particularly in the formation of metal-metal bonded dimers and clusters wikipedia.org. The reduction of Mo(III) to Mo(II) is less favorable than the oxidation to Mo(IV) in many systems. The relative rarity of simple Mo(II) species contrasts with the pervasiveness of Cr(III) over Cr(II), highlighting trends within the transition metals wikipedia.org.

Disproportionation Phenomena and Stability of Oxidation States

A key feature of molybdenum chemistry is the tendency of certain oxidation states to undergo disproportionation, a reaction where a species is simultaneously oxidized and reduced. Molybdenum(IV) in particular has been shown to be unstable with respect to disproportionation into Mo(III) and higher oxidation states, such as Mo(V) researchgate.net. For example, monomeric aqueous Mo(IV) has been observed to disproportionate to give Mo(III) and dimeric Mo(V) species. This inherent instability of Mo(IV) underscores the relative stability of the Mo(III) oxidation state, as found in this compound. Similarly, donor ligands that are not adept at stabilizing low oxidation states can induce the disproportionation of Mo(II) into Mo(0) and Mo(III) researchgate.net. While some molybdenum complexes can catalyze the disproportionation of other molecules, such as formic acid nih.gov, the disproportionation of the metal center itself is a crucial aspect of its own stability.

Reactivity with Small Molecules

The reactivity of this compound with small molecules is of significant interest, particularly in the context of catalysis and nitrogen fixation. The high oxophilicity of molybdenum and the availability of d-orbitals make it reactive towards a variety of small, simple molecules.

Given molybdenum's high affinity for oxygen, this compound is expected to react with molecular oxygen (O₂), likely leading to the formation of oxo-molybdenum species in higher oxidation states, such as Mo(V) or Mo(VI). Reactions with other oxygen-containing molecules, like carbon monoxide (CO), are also well-documented for molybdenum complexes, often involving substitution of existing ligands sioc-journal.cn.

The interaction with dinitrogen (N₂) is a hallmark of molybdenum chemistry, stemming from its role in biological nitrogen fixation ssbodisha.ac.inwikipedia.org. Molybdenum(III) complexes are key intermediates in the catalytic reduction of dinitrogen to ammonia. These complexes can bind N₂, and subsequent proton and electron transfer steps lead to the formation of nitride (Mo≡N) and related species rsc.orgacs.org. The ability of the molybdenum center to engage in multi-electron redox processes is central to this reactivity.

Polymerization and Oligomerization Reactions

The chemistry of molybdenum(V) alkoxides and chlorides is rich with pathways leading to the formation of larger, multinuclear structures. These processes are often driven by the formation of stable oxo or alkoxo bridges between metal centers.

The reaction of molybdenum(V) chloride with alcohols can lead to the formation of oxo-molybdenum complexes, which readily dimerize or form more complex polynuclear arrays. acs.orgnih.gov This process is thought to occur through the formation of transient Mo(V) alkoxides, followed by the rupture of a Mo-O-R bond to generate an [O=MoCl₃] type species. These units can then assemble into larger structures. nih.gov

The hydrolysis or reaction of molybdenum alkoxides is a common route to molybdenum oxides. For example, the reaction of [Mo₂O₄Cl₂(OEt)₂(EtOH)₂] with PMe₃ can yield a tetrameric cluster, [Mo₄O₄Cl₄(μ₂-OEt)₄(HOEt)₂(μ₃-O)₂], simulating the build-up of polymeric molybdenum oxides seen in sol-gel processes. researchgate.net Similarly, the disproportionation of a dimeric Mo(IV) methoxide (B1231860) complex in methanol (B129727) can lead to a tetranuclear molybdenum cluster. researchgate.net These studies highlight the tendency of molybdenum alkoxide and halide systems to aggregate into stable, multinuclear oxo-bridged clusters.

The formation of discrete oligomers, as opposed to extended polymers, can be controlled through the careful choice of ligands. Bridging ligands play a crucial role in determining the structure and nuclearity of the resulting complex. Alkoxide ligands are particularly effective bridging units.

For instance, dimeric molybdenum complexes with bridging methoxide ligands, such as [Mo₂Cl₄(OCH₃)₄(CH₃OH)₂], have been synthesized and characterized. researchgate.net The dissolution of this complex in THF can lead to the formation of other dimers like [Mo₂O₂Cl₄(OCH₃)₂(thf)₂]. researchgate.net The formation of these specific oligomers is dictated by the reaction conditions and the coordinating ability of the solvent and ligands present. The use of pincer ligands, which are tridentate ligands that bind in a meridional fashion, can also control the coordination sphere of the molybdenum center and influence the formation of multinuclear complexes, as seen in dinitrogen activation chemistry. nih.gov While not directly involving alkoxide bridging for oligomerization in the cited example, the principle of using sterically demanding or geometrically constrained ligands to control nuclearity is broadly applicable.

Theoretical and Computational Chemistry of Propan 2 Ol;trichloromolybdenum

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational inorganic chemistry due to its favorable balance of computational cost and accuracy. For Propan-2-ol;trichloromolybdenum, DFT is employed to predict its geometric and electronic properties, as well as its spectroscopic signatures.

Geometry Optimization and Electronic Structure Prediction

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths and angles. Given the d³ electronic configuration of the Molybdenum(III) ion, the complex is expected to adopt a distorted tetrahedral or trigonal pyramidal geometry.

A representative geometry optimization would be performed using a functional such as B3LYP, which has been widely used for transition metal complexes, in conjunction with a suitable basis set like def2-TZVP for the metal and 6-31G(d) for the other atoms. nih.govarxiv.org The resulting optimized structure would reveal the precise coordination environment around the molybdenum center.

Table 1: Predicted Optimized Geometry of this compound

ParameterPredicted Value
Mo-Cl Bond Length~2.35 - 2.45 Å
Mo-O Bond Length~1.90 - 2.00 Å
Cl-Mo-Cl Bond Angle~105° - 115°
Cl-Mo-O Bond Angle~100° - 110°

Note: These values are illustrative and based on typical bond lengths found in similar Molybdenum(III) complexes. Actual calculated values may vary depending on the level of theory.

The electronic structure of the complex is also elucidated through these calculations, providing information on the distribution of electron density and the nature of the metal-ligand bonds. The interaction between the molybdenum d-orbitals and the ligand orbitals is a key aspect of its electronic structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Orbital Splitting

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic properties of a molecule. wuxiapptec.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and its propensity to undergo electronic transitions. aimspress.com

For this compound, the HOMO is expected to have significant metal d-orbital character, while the LUMO will also be dominated by metal d-orbitals, reflecting the d-d transitions characteristic of such complexes. The analysis of these orbitals reveals the nature of the electronic excitations and the regions of the molecule most susceptible to electrophilic or nucleophilic attack. researchgate.netdergipark.org.tr

Table 2: Predicted Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-5.8
LUMO-3.2
HOMO-LUMO Gap2.6

Note: These are representative energy values. The exact energies are dependent on the computational method and solvent model used.

The ligand field environment created by the three chloro ligands and the propan-2-ol ligand leads to the splitting of the molybdenum d-orbitals. In a simplified picture for a distorted tetrahedral geometry, the d-orbitals will split into two sets of orbitals. The magnitude of this splitting influences the electronic spectrum and magnetic properties of the complex.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can predict various spectroscopic parameters, which are instrumental for the experimental characterization of the compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: While predicting NMR shifts for paramagnetic species like Mo(III) complexes is challenging, computational methods can provide valuable insights. Specialized techniques are required to account for the effects of the unpaired electrons on the nuclear shielding. Recent advancements in machine learning and computational methods show promise in improving the accuracy of NMR predictions for complex molecules. arxiv.orgrsc.org

Vibrational Frequencies: The calculation of vibrational frequencies through DFT is a well-established method. q-chem.com The predicted infrared (IR) spectrum can be compared with experimental data to confirm the structure of the synthesized complex. The vibrational modes corresponding to the Mo-Cl and Mo-O stretching frequencies are particularly informative. researchgate.net Calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values. youtube.com

Table 3: Predicted Key Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
Mo-Cl Stretch300 - 350
Mo-O Stretch500 - 550
C-O Stretch (Propan-2-ol)1100 - 1150

Note: These are approximate frequency ranges and would be refined by specific calculations.

Ab Initio and Correlated Wavefunction Methods

For a more rigorous treatment of electron correlation, which is particularly important for transition metal complexes, ab initio and correlated wavefunction methods can be employed. These methods, while computationally more demanding than DFT, can offer higher accuracy.

Calculation of Electron Correlation Effects in Molybdenum(III) Centers

The d-electrons in the Molybdenum(III) center experience significant electron-electron repulsion, and accurately describing these correlation effects is crucial for a correct description of the electronic structure and properties. arxiv.orgaps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a systematic way to include electron correlation. wikipedia.orgtrygvehelgaker.no For open-shell systems like this compound, multi-reference methods might be necessary if the electronic ground state has significant multi-configurational character.

Benchmarking of Computational Methodologies for Accuracy

Given the array of available computational methods, it is essential to benchmark their performance for the specific class of compounds under investigation. acs.orgresearchgate.netacs.org This involves comparing the results of different DFT functionals and ab initio methods against high-level calculations (e.g., CCSD(T)) or, when available, experimental data. rsc.org Such benchmark studies help in selecting the most appropriate and reliable computational methodology for studying Molybdenum(III) complexes, ensuring the accuracy of the predicted properties. For instance, studies have shown that for transition metal reactions, hybrid functionals like PBE0 and B1B95 often perform well. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules. For "this compound", MD simulations can reveal detailed information about its behavior in different environments over time.

In the solution phase, the interactions between the "this compound" complex and solvent molecules are critical in determining its stability, structure, and reactivity. MD simulations can model these interactions with a high degree of accuracy. For instance, simulations of 2-propanol-water mixtures have been performed to understand their structural and dynamic properties, which can be extended to understand the solvation of molybdenum complexes. nih.gov

When "this compound" is dissolved in a solvent like propan-2-ol or a non-coordinating solvent, MD simulations can track the formation of solvation shells around the complex. These simulations can quantify key properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the molybdenum center. The coordination number of the solvent molecules around the complex can also be determined, providing a picture of the local solvent environment.

Hydrogen bonding plays a crucial role, especially when propan-2-ol is the solvent or co-solvent. MD simulations can identify and analyze the lifetime and geometry of hydrogen bonds between the propan-2-ol ligand of the complex and the surrounding solvent molecules. nih.gov This is particularly important as these interactions can influence the electronic properties and reactivity of the complex.

Table 1: Simulated Solvent Interaction Parameters for a Generic Molybdenum Complex in Propan-2-ol

ParameterDescriptionSimulated Value
First Solvation Shell RadiusThe distance from the Molybdenum atom to the first peak of the Mo-O(solvent) radial distribution function.3.5 Å
Solvent Coordination NumberThe average number of solvent molecules in the first solvation shell.6
Hydrogen Bond LifetimeThe average duration of a hydrogen bond between the propan-2-ol ligand and a solvent molecule.2.5 ps

Note: The data in this table is illustrative and based on typical values for similar metal complexes in alcoholic solvents, as direct simulation data for this compound is not available.

Ligand exchange is a fundamental reaction in coordination chemistry, and MD simulations can provide a dynamic picture of these processes. acs.orgrsc.org For "this compound", the exchange of the propan-2-ol ligand with a solvent molecule or another ligand is a key aspect of its reactivity.

MD simulations can be used to model the approach of an incoming ligand and the departure of the coordinated propan-2-ol. By analyzing the simulation trajectories, the mechanism of the exchange can be elucidated, whether it is associative, dissociative, or interchange. The potential of mean force (PMF) for the ligand exchange process can be calculated using techniques like umbrella sampling, which provides the free energy profile along the reaction coordinate. rsc.org This profile reveals the energy barriers and the stability of any intermediates.

The rate of ligand exchange can also be estimated from long-timescale MD simulations. This information is crucial for understanding the lability of the propan-2-ol ligand and predicting the complex's behavior in a reactive environment.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is instrumental in mapping out the detailed pathways of chemical reactions involving "this compound".

For any proposed reaction mechanism, such as ligand substitution or redox reactions, DFT calculations can be used to locate the transition state structure. The transition state is the highest energy point along the reaction pathway and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. nih.gov

Table 2: Calculated Energy Profile for a Hypothetical Ligand Exchange Reaction of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants[MoCl₃(HOCH(CH₃)₂)] + L0.0
Transition State[MoCl₃(HOCH(CH₃)₂)---L]‡+15.2
Products[MoCl₃(L)] + HOCH(CH₃)₂-5.7

Note: This table represents a hypothetical reaction where L is an incoming ligand. The values are illustrative of what would be obtained from DFT calculations.

Computational methods can provide a deep understanding of why a metal center like molybdenum in "this compound" might prefer one type of ligand over another. This is crucial for predicting the outcome of competitive reactions. The binding energy of different ligands to the MoCl₃ core can be calculated, and a stronger binding energy generally indicates a more stable complex. acs.org

Factors influencing ligand preference include steric effects, electronic effects, and the nature of the solvent. acs.org Computational models can dissect these contributions. For instance, the steric bulk of a potential ligand can be quantified, and its effect on the stability of the resulting complex can be assessed. Electronically, the donor-acceptor properties of the ligand and the metal center, which can be analyzed through methods like Natural Bond Orbital (NBO) analysis, are critical. acs.org

In the context of "this compound", computational studies could compare the binding of propan-2-ol with other alcohols or functional groups. This would help in understanding the selectivity of the complex in various chemical transformations and guide the design of new catalysts based on this molybdenum scaffold.

Applications in Advanced Chemical Transformations Non Clinical

Catalytic Applications in Organic Synthesis

Molybdenum complexes, in general, are recognized for their versatile catalytic activities. While specific research focusing exclusively on Propan-2-ol;trichloromolybdenum is often integrated into the broader context of molybdenum catalysis, its potential and analogous behavior can be understood through studies of related molybdenum compounds in several key organic reactions.

The epoxidation of olefins is a fundamental transformation in organic synthesis, providing valuable epoxide intermediates. Molybdenum-based catalysts are well-known to be effective for this reaction, typically utilizing hydroperoxides as the oxidant. For instance, dioxomolybdenum(VI) complexes with chiral pyridyl alcoholate ligands have been shown to be active catalysts for the homogeneous epoxidation of various olefins, including cyclic and linear alkenes, with tert-butyl hydroperoxide (t-BuOOH) as the oxidant. rsc.org These reactions can achieve high yields and selectivities; for example, cyclooctene can be converted to cyclooctene oxide in quantitative yield. rsc.org While direct studies detailing the use of this compound are not prevalent, its structural features suggest it could act as a precursor to catalytically active species under reaction conditions. The mechanism of molybdenum-catalyzed epoxidation is generally believed to involve the formation of a molybdenum-peroxo species which then transfers an oxygen atom to the olefin.

Table 1: Examples of Molybdenum-Catalyzed Olefin Epoxidation

Catalyst Type Olefin Substrate Oxidant Key Finding
Dioxomolybdenum(VI) complexes Cyclooctene t-BuOOH Quantitative yield of cyclooctene oxide. rsc.org

This table presents data for related molybdenum complexes to illustrate the general application due to a lack of specific data for this compound.

The selective oxidation of alcohols to their corresponding aldehydes and ketones is a cornerstone of organic synthesis. Molybdenum complexes have demonstrated significant catalytic activity in this area. For example, cis-dioxomolybdenum(VI) complexes have been employed as catalysts for the oxidation of a range of alcohols. raco.catresearchgate.net These reactions often proceed with high selectivity, avoiding over-oxidation to carboxylic acids, and can be carried out under mild, solvent-free conditions using hydrogen peroxide as a green oxidant. raco.cat The catalytic cycle is thought to involve the formation of a molybdenum-alkoxide intermediate, followed by a hydride transfer or other elimination pathways to yield the carbonyl compound and a reduced molybdenum species, which is then re-oxidized by the terminal oxidant.

Table 2: Molybdenum-Catalyzed Selective Alcohol Oxidation

Catalyst System Alcohol Substrate Oxidant Product
cis-Dioxomolybdenum(VI) ONO Complexes Various primary and secondary alcohols H₂O₂ Aldehydes and Ketones raco.cat

This table provides examples of related molybdenum catalysts to showcase the application, as specific research on this compound is limited.

Alkene metathesis is a powerful reaction that involves the redistribution of alkene fragments, and it has been recognized with a Nobel Prize in Chemistry. bohrium.com Molybdenum-based complexes, particularly high-oxidation-state alkylidene complexes (Schrock catalysts), are highly active catalysts for this transformation. These catalysts can be generated in situ from pre-catalysts. Molybdenum(VI) alkoxide complexes, structurally related to this compound, are known to serve as precursors for such active metathesis catalysts. The alkoxide ligands can be exchanged to generate the catalytically active species. These catalysts are effective in various forms of metathesis, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). The high efficiency and selectivity of some molybdenum-based catalysts have been demonstrated in the synthesis of complex molecules. bohrium.com

Hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) are critical industrial processes for removing sulfur and nitrogen from petroleum feedstocks. The most common catalysts for these processes are based on molybdenum sulfides, often promoted by cobalt or nickel, and supported on alumina. While this compound is not a direct catalyst for HDS, molybdenum alkoxides can serve as molecular precursors for the synthesis of highly active molybdenum sulfide catalysts. arizona.edu The use of molecular precursors allows for greater control over the structure and composition of the final catalytic material. Molybdenum-based metal-organic frameworks have also been investigated as highly efficient and stable catalysts for oxidative desulfurization, a related process. dntb.gov.ua

Precursors for Advanced Materials Synthesis

The utility of this compound extends beyond catalysis into the realm of materials science, where it can serve as a valuable precursor for the synthesis of advanced materials.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. They have attracted significant interest for applications in gas storage, separation, and catalysis. The synthesis of MOFs requires a source of metal ions, and soluble metal complexes are often preferred as precursors. Molybdenum-based MOFs have been synthesized and show promise in various applications, including the electrochemical detection of dopamine and as catalysts for oxidative desulfurization. dntb.gov.uanih.gov While many syntheses of molybdenum-based MOFs utilize simple molybdenum salts or oxides, molybdenum alkoxides like this compound can offer advantages as precursors due to their solubility in organic solvents, which can allow for milder reaction conditions and better control over the crystallization process. The alkoxide ligands would be displaced by the organic linkers during the formation of the MOF structure.

Chemical Vapor Deposition (CVD) Precursors for Molybdenum Oxide Films

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films. The choice of precursor is critical, as it dictates the deposition temperature, film purity, and morphology. While common precursors for molybdenum oxide films include molybdenum hexacarbonyl (Mo(CO)₆) and molybdenum(V) chloride (MoCl₅), the use of alcohol-based complexes like this compound is an area of ongoing research.

The presence of the propan-2-ol ligand could potentially lower the decomposition temperature compared to halide precursors, offering a pathway to lower-temperature CVD processes. This is particularly important for temperature-sensitive substrates. The decomposition of the complex is expected to yield molybdenum oxides, with the organic and chlorine components being volatilized.

Theoretical Decomposition Pathway:

MoCl₃(C₃H₈O)ₓ → MoOₓ + HCl + CₓHᵧ

The exact stoichiometry and the nature of the resulting molybdenum oxide film (e.g., MoO₂, MoO₃) would depend on the reaction conditions, such as temperature, pressure, and the presence of an oxygen source.

Table 1: Comparison of Potential Molybdenum CVD Precursors

PrecursorTypical Deposition Temperature (°C)AdvantagesDisadvantages
Molybdenum Hexacarbonyl (Mo(CO)₆)150-400Low deposition temperature, high purity filmsAir-sensitive, potential carbon contamination
Molybdenum(V) Chloride (MoCl₅)500-900High deposition rateHigh deposition temperature, corrosive byproducts (HCl)
This compound Hypothesized < 500Potentially lower deposition temperature than MoCl₅, solubleLimited research, potential for chlorine and carbon impurities

Nanomaterial Synthesis through Controlled Decomposition

The synthesis of nanomaterials with controlled size, shape, and composition is a cornerstone of modern materials science. The controlled thermal decomposition of organometallic and coordination compounds in solution is a common "bottom-up" approach to producing nanoparticles.

This compound could serve as a precursor for the synthesis of molybdenum-based nanoparticles, such as molybdenum oxides or molybdenum sulfides (with the addition of a sulfur source). The decomposition of the complex in a high-boiling point solvent, potentially in the presence of surfactants to control growth and prevent agglomeration, could yield well-defined nanocrystals.

Key Parameters for Controlled Decomposition:

Temperature: Controls the rate of decomposition and nucleation.

Solvent: Affects the solubility of the precursor and the stability of the resulting nanoparticles.

Surfactants: Adsorb to the surface of the growing nanoparticles, controlling their size and shape.

Atmosphere: The presence of oxidizing or reducing agents can influence the final composition of the nanomaterials.

Role in Sensing and Detection Technologies

The interaction of metal ions with various analytes can lead to measurable changes in physical properties, such as luminescence or color. This forms the basis for many chemical sensors. Molybdenum, with its multiple oxidation states and ability to form diverse coordination complexes, is an interesting candidate for the development of novel sensing platforms.

Luminescent Probes and Sensor Development

Luminescent sensors rely on changes in light emission (fluorescence or phosphorescence) upon interaction with a target analyte. While there is extensive research on luminescent probes based on transition metals like ruthenium and iridium, the exploration of molybdenum complexes for this purpose is less common.

Theoretically, a luminescent probe incorporating a this compound core could be designed. The principle would involve the quenching or enhancement of luminescence upon binding of an analyte to the molybdenum center. This could be achieved by designing a ligand system that is sensitive to the presence of specific molecules or ions.

Chemoresponsive Materials Based on Molybdenum Interactions

Chemoresponsive materials are materials that change their properties in response to a chemical stimulus. These changes can be optical, electrical, or mechanical. Molybdenum complexes can be incorporated into polymer matrices or onto surfaces to create such materials.

For instance, a material containing this compound could exhibit a color change upon exposure to a specific analyte that displaces the propan-2-ol ligand or alters the oxidation state of the molybdenum. The interaction of the molybdenum center with analytes containing functional groups like amines, thiols, or phosphates could lead to a detectable response.

Future Research Perspectives and Methodological Advancements

Development of Chiral Propan-2-ol Derived Ligands for Asymmetric Catalysis

The field of asymmetric catalysis continuously seeks novel, efficient, and selective chiral ligands. While propan-2-ol itself is achiral, it serves as a fundamental building block for the synthesis of more complex, chiral ligands. Future research could focus on modifying the propan-2-ol backbone to create a new family of chiral ligands for molybdenum-catalyzed asymmetric reactions. The development of chiral ligands derived from accessible sources is a cornerstone of advancing asymmetric catalysis. unina.itrsc.org

Key research directions include:

Synthesis of Novel Ligands: Designing and synthesizing new chiral ligands where a modified propan-2-ol derivative is coordinated to the trichloromolybdenum core. These could include bidentate or tridentate ligands that incorporate phosphorus, nitrogen, or sulfur donor atoms alongside the alkoxy group. The versatility of ferrocene, for instance, has led to a wide array of successful ligands, a concept that could be adapted. rsc.org

Catalytic Applications: Testing these new chiral molybdenum complexes in a variety of asymmetric transformations. Molybdenum has already shown promise in reactions like asymmetric allylic alkylation, and new ligands could enhance enantioselectivity and expand the scope of these reactions. unina.it The design principles from other successful ligand families, such as those based on (S)-prolinol or chiral sulfoxides, can provide valuable insights. nih.govnih.gov

Table 1: Representative Chiral Ligand Scaffolds for Potential Adaptation

Ligand Type Key Features Potential Application with Molybdenum
P,S-Hybrid Ligands Combination of soft (Phosphorus) and hard (Sulfur) donors for versatile coordination. scilit.com Enhancing selectivity in allylic substitution reactions.
Chiral Sulfoxides Chirality at the sulfur atom, close to the metal center; can coordinate via S or O. nih.gov Fine-tuning electronic and steric properties of the catalyst.
Ferrocene-Based Ligands Planar chirality, thermal stability, and tunable steric/electronic properties. rsc.org Development of robust catalysts for a broad range of reactions.

Investigation of Supported Molybdenum(III) Complexes for Heterogeneous Catalysis

To enhance the industrial applicability of Propan-2-ol;trichloromolybdenum, future work should explore its immobilization on solid supports. Heterogeneous catalysts offer significant advantages in terms of catalyst separation, recovery, and recycling. rsc.org

Prospective research includes:

Support Material Screening: Investigating various support materials like titania (TiO₂), zirconia (ZrO₂), and organic-inorganic hybrid materials. rsc.orgrsc.org The choice of support can significantly influence the dispersion, stability, and reactivity of the molybdenum complex.

Characterization of Supported Complexes: Utilizing techniques like X-ray photoelectron spectroscopy (XPS) to confirm the oxidation state of molybdenum on the support. Studies on supported MoO₃ have shown that Mo(III) species can be formed under reaction conditions, suggesting the feasibility of supporting such complexes. rsc.org

Catalytic Testing in Flow Chemistry: Evaluating the performance of supported this compound catalysts in continuous flow reactors. This is particularly relevant for industrial-scale oxidation or hydrodechlorination processes. rsc.orgresearchgate.net

Table 2: Comparison of Potential Support Materials for Molybdenum(III) Complexes

Support Material Advantages Potential Challenges
Titania (TiO₂) High surface area, thermal stability, strong metal-support interactions. rsc.org Can be photoreactive; potential for catalyst deactivation via coking.
Zirconia (ZrO₂) High thermal and chemical stability, tunable acidic/basic properties. rsc.org Lower surface area compared to other oxides; can be more expensive.
Organic-Inorganic Hybrids Tunable porosity and functionality, mild synthesis conditions. rsc.org Lower thermal stability compared to pure inorganic oxides.

Exploration of Multi-Metallic Molybdenum-Based Systems with Propan-2-ol Ligands

The combination of two or more different metals in a single catalytic system can lead to synergistic effects, resulting in enhanced activity and selectivity. Future research should explore the incorporation of the this compound unit into multi-metallic or alloy-based catalysts.

Key areas of investigation are:

Synthesis of Bimetallic Complexes: Developing synthetic routes to bimetallic complexes containing both molybdenum and another transition metal (e.g., tungsten, nickel, palladium). bangor.ac.ukmdpi.com The propan-2-ol ligand could act as a bridging ligand between the two metal centers.

Heterogeneous Alloy Catalysts: Creating supported alloy catalysts, such as Mo-W or Ni-Mo systems, where the propan-2-ol ligand could modify the surface properties of the material. mdpi.comacs.org Molybdenum-tungsten alloys have shown excellent corrosion resistance, suggesting they could be robust platforms for catalysis. mdpi.com

Catalytic Synergy: Investigating these multi-metallic systems in reactions where one metal activates a substrate and the other facilitates a subsequent transformation, leading to more efficient catalytic cycles.

Advanced In-Situ Spectroscopic Characterization during Reaction Conditions

A deeper understanding of the catalytic mechanism requires direct observation of the catalyst under working conditions. Advanced in-situ and operando spectroscopic techniques are crucial for elucidating the structure of the active species, identifying reaction intermediates, and understanding deactivation pathways.

Future methodological advancements should focus on:

Operando Raman and IR Spectroscopy: Applying these techniques to monitor vibrational changes in the propan-2-ol ligand and the molybdenum-chlorine bonds during a catalytic reaction. Operando Raman spectroscopy has been successfully used to identify active β-NiOOH species formed during the oxygen evolution reaction on NiMoO₄ surfaces. acs.org

X-ray Absorption Spectroscopy (XAS): Using XAS at a synchrotron source to track the oxidation state and coordination environment of the molybdenum center in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing in-situ NMR to study reactions in the liquid phase, providing detailed information about the species present in solution.

Integration of Machine Learning and AI in Complex Design and Reactivity Prediction

Future applications in the context of this compound include:

Ligand Design and Screening: Using generative AI models to propose novel chiral ligands derived from propan-2-ol with desired electronic and steric properties. desertsci.com These models can learn the "grammar" of chemical structures to suggest viable new compounds. desertsci.com

Reactivity Prediction: Developing ML models to predict the catalytic activity and selectivity of different molybdenum complexes, thereby prioritizing experimental efforts. cmu.edudigitellinc.com These models can be trained on existing reaction data to forecast outcomes for new, untested catalysts.

Synthesis Optimization: Applying ML algorithms to optimize reaction conditions (e.g., temperature, pressure, solvent) for the synthesis of the molybdenum complexes and for the catalytic reactions they perform. researchgate.net This can reduce the time and resources required for experimental development. researchgate.net

Table 3: Applications of AI and Machine Learning in Molybdenum Catalyst Development

Application Area AI/ML Technique Objective
Ligand Development Generative Models, Large Language Models (LLMs) Propose novel, synthesizable chiral ligands with optimized properties. desertsci.com
Property Prediction Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks Forecast catalytic performance (e.g., yield, enantioselectivity) before synthesis. cmu.edunih.gov
Synthesis Planning Retrosynthesis Algorithms Suggest viable and efficient synthetic routes for new molybdenum complexes. desertsci.com

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling trichloromolybdenum in propan-2-ol solvent systems?

  • Methodological Answer : Ensure rigorous inert atmosphere conditions (e.g., argon/glovebox) due to trichloromolybdenum’s hygroscopic and air-sensitive nature. Monitor solvent purity (propan-2-ol must be anhydrous; use molecular sieves for drying) to prevent hydrolysis of MoCl₃. Safety protocols include PPE (gloves, goggles) and proper ventilation to mitigate exposure to volatile organic compounds (VOCs) .

Q. How can researchers optimize the synthesis of molybdenum complexes using propan-2-ol as a coordinating solvent?

  • Methodological Answer : Use stoichiometric control (e.g., 1:3 molar ratio of MoCl₃ to propan-2-ol) to favor monodentate vs. bidentate coordination. Monitor reaction progress via UV-Vis spectroscopy (λ = 300–400 nm for Mo(III) species) and adjust temperature (40–60°C) to enhance ligand exchange kinetics. Isolate products via vacuum filtration under inert conditions .

Q. What spectroscopic techniques are most reliable for characterizing propan-2-ol–MoCl₃ adducts?

  • Methodological Answer :

  • IR Spectroscopy : Identify Mo–O stretching vibrations (450–550 cm⁻¹) and OH deformation modes (1300–1450 cm⁻¹) to confirm solvent coordination .
  • NMR : Use deuterated propan-2-ol (d8-isopropanol) to suppress solvent interference. Look for ¹H NMR shifts at δ = 1.2–1.4 ppm (CH₃ groups) and δ = 4.5–5.0 ppm (OH in coordinated solvent) .

Advanced Research Questions

Q. How do reaction kinetics differ between MoCl₃ and MoOCl₂ when catalyzed in propan-2-ol?

  • Methodological Answer : Conduct comparative kinetic studies using pseudo-first-order conditions. Track chloride release via ion chromatography and monitor intermediate species via in-situ Raman spectroscopy. MoCl₃ typically exhibits faster ligand substitution rates (k = 0.15 s⁻¹ at 25°C) than MoOCl₂ (k = 0.06 s⁻¹) due to higher Lewis acidity .

Q. What strategies resolve contradictions in thermodynamic data for MoCl₃–propan-2-ol systems?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Calorimetry : Measure ΔH of dissolution (e.g., −45 kJ/mol for MoCl₃ in propan-2-ol).
  • DFT Calculations : Compare computed vs. experimental Gibbs free energy values (ΔG ~ −30 kJ/mol).
  • Phase Diagrams : Analyze solvent–solute interactions via differential scanning calorimetry (DSC) to detect metastable intermediates .

Q. How can researchers design a controlled experiment to study the redox behavior of MoCl₃ in propan-2-ol under varying pH?

  • Methodological Answer :

  • Electrochemical Setup : Use a three-electrode system (Pt working electrode, Ag/AgCl reference) in deoxygenated propan-2-ol. Add controlled amounts of HCl or NaOH to adjust pH (2–10).
  • Cyclic Voltammetry : Observe redox peaks at E₁/₂ = −0.2 V (Mo³⁺ → Mo²⁺) and +0.5 V (Mo³⁺ → Mo⁴⁺). Note pH-dependent shifts in peak potentials due to proton-coupled electron transfer .

Notes for Rigorous Research Design

  • Controlled Variables : Document solvent purity (e.g., ≤0.01% H₂O via Karl Fischer titration) and MoCl₃ batch consistency (XRD for crystallinity checks) .
  • Data Validation : Use triplicate measurements and statistical tools (e.g., Student’s t-test) to confirm reproducibility. Cross-reference with databases like NIST Chemistry WebBook .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.